molecular formula C18H35N3O2 B6297626 18-Azido-stearic acid CAS No. 1529763-58-3

18-Azido-stearic acid

Cat. No.: B6297626
CAS No.: 1529763-58-3
M. Wt: 325.5 g/mol
InChI Key: CWGJPRJZWKUHEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

18-Azido-stearic acid: is a specialized fatty acid derivative containing an azide group. This compound is primarily used in click chemistry, a class of biocompatible chemical reactions that are highly efficient and specific. The presence of the azide group allows this compound to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), making it a valuable tool in bioconjugation and molecular labeling .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 18-Azido-stearic acid typically involves the introduction of an azide group into stearic acid. One common method is the conversion of stearic acid to its corresponding bromide, followed by nucleophilic substitution with sodium azide. The reaction conditions usually involve the use of polar aprotic solvents like dimethylformamide (DMF) and moderate temperatures to facilitate the substitution reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality .

Scientific Research Applications

Chemistry: 18-Azido-stearic acid is used as a reagent in click chemistry for the synthesis of complex molecules and bioconjugates. Its ability to form stable triazole linkages makes it valuable in the development of new materials and chemical probes .

Biology: In biological research, this compound is used for labeling and tracking biomolecules. It can be incorporated into lipids and proteins, allowing researchers to study cellular processes and protein interactions .

Medicine: The compound is used in the development of drug delivery systems and diagnostic tools. Its biocompatibility and specificity make it suitable for creating targeted therapies and imaging agents .

Industry: this compound is employed in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form strong and stable linkages .

Comparison with Similar Compounds

Uniqueness: 18-Azido-stearic acid is unique due to its specific chain length and saturation, which influence its hydrophobicity and reactivity. Compared to other azido fatty acids, it offers a balance of stability and reactivity, making it versatile for various applications.

Properties

IUPAC Name

18-azidooctadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35N3O2/c19-21-20-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(22)23/h1-17H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGJPRJZWKUHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCC(=O)O)CCCCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.